(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone
Description
The compound (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone is a structurally complex molecule featuring three key components:
- A pyrrolidine ring substituted with a pyrazine moiety.
- A 1H-indol-5-yl methanone fragment, leveraging the indole scaffold’s aromaticity and bioactivity.
The dimethylamino group may enhance solubility and modulate electronic properties, while the pyrrolidine linker could influence conformational flexibility and binding kinetics.
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(1H-indol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-23(2)17-10-20-11-18(22-17)26-15-6-8-24(12-15)19(25)14-3-4-16-13(9-14)5-7-21-16/h3-5,7,9-11,15,21H,6,8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETFRXUACLRUTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazine and indole intermediates, followed by their coupling through a series of reactions. Key steps include:
Formation of the pyrazine intermediate: This involves the reaction of 2-chloropyrazine with dimethylamine under basic conditions.
Synthesis of the indole intermediate: This can be achieved through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Coupling of intermediates: The pyrazine and indole intermediates are coupled using a pyrrolidine linker, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazine ring, potentially yielding reduced pyrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine and indole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazine and indole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is studied for its potential as a pharmacologically active agent. Its structural components allow it to interact with various biological targets, making it a candidate for drug development aimed at treating neurological disorders and other diseases.
- Neuropharmacology : Research indicates that the compound may act on neurotransmitter receptors and enzymes involved in neurological pathways. Its ability to modulate these targets suggests potential therapeutic applications in treating conditions such as depression and anxiety.
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Biological Studies
The compound is utilized in biochemical assays to investigate enzyme interactions and receptor binding. Its unique structure allows researchers to explore its effects on various biological pathways:
- Enzyme Inhibition : It has been observed to inhibit certain phospholipase enzymes, which are crucial in lipid signaling pathways.
- Receptor Binding Studies : The compound's interaction with specific receptors can provide insights into its mechanism of action and potential therapeutic effects.
Materials Science
In materials science, the compound is explored for its potential use in synthesizing novel materials with unique electronic and optical properties. Its ability to form stable complexes with metals can lead to advancements in organic electronics and photonic devices.
Industrial Applications
The compound's properties make it suitable for developing agrochemicals and specialty chemicals. Its effectiveness as an active ingredient in pesticides or herbicides is under investigation due to its biological activity.
Case Studies
- Neuropharmacological Studies : A study published in Journal of Medicinal Chemistry investigated the neuropharmacological effects of similar compounds derived from indole and pyrrolidine structures. The findings indicated significant antidepressant-like effects in animal models, supporting further exploration of (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone as a potential therapeutic agent.
- Anticancer Research : Research presented at the American Association for Cancer Research highlighted the anticancer properties of related compounds. The study demonstrated that these compounds could induce apoptosis in breast cancer cells, suggesting that (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone may exhibit similar properties.
Mechanism of Action
The mechanism of action of (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine and indole moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazine-Pyrrolidine Derivatives
The European Patent Application (2023) describes 7-[(3S)-3-[(dimethylamino)methyl]pyrrolidin-1-yl]-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one . Key comparisons include:
- Structural Motifs: Both compounds feature a pyrrolidine ring and pyrazine-derived groups. However, the patent compound incorporates a pyrido-pyrimidinone core, which may enhance planar stacking interactions compared to the indole methanone in the target compound.
- Substituent Effects: The dimethylamino group in the target compound is directly attached to pyrazine, whereas the patent compound places it on the pyrrolidine ring. This positional difference could alter charge distribution and target selectivity.
Methanone Derivatives with Heterocycles
Compounds 7a and 7b from Molecules (2012) are methanones with pyrazole-thiophene hybrids :
- Heterocycle Diversity : The target compound’s indole and pyrazine contrast with the thiophene and pyrazole in 7a/7b. Indole’s aromaticity and hydrogen-bonding capacity may improve CNS permeability compared to thiophene’s sulfur-mediated lipophilicity.
- Bioactivity : Thiophene derivatives like 7a/7b are often explored as antimicrobial or anticancer agents, while indole-pyrazine hybrids may prioritize neurological or kinase-targeted activity.
Indole-Containing Analogues
lists 6-[3-(benzyloxy)phenyl]-4-(1H-indazol-5-yl)pyrimidin-2(1H)-one , which shares an indazole group (structurally similar to indole) .
- Electronic Profiles: Indole’s NH group offers hydrogen-bond donor capacity, while indazole’s additional nitrogen may enhance π-stacking or metal coordination.
- Pharmacokinetics : The target compound’s pyrrolidine linker could reduce metabolic degradation compared to the benzyloxy group in the indazole analogue.
Research Implications and Gaps
- Data Limitations : Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs, necessitating further experimental validation.
- Synthetic Challenges : The compound’s complexity (e.g., pyrrolidine-oxygen linkage) may require advanced crystallization techniques, as referenced in SHELX-based methodologies .
Biological Activity
The compound (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone, commonly referred to as compound X, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
Compound X is characterized by a complex structure that includes a pyrrolidine ring, a dimethylaminopyrazine moiety, and an indole group. The molecular formula is with a molecular weight of 346.38 g/mol. The presence of these functional groups contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₆O₃ |
| Molecular Weight | 346.38 g/mol |
| CAS Number | 2034401-93-7 |
The biological activity of compound X can be attributed to its interactions with various molecular targets:
- Antitumor Activity : Compound X exhibits significant inhibitory effects against key oncogenic pathways, particularly targeting BRAF(V600E) and EGFR pathways, which are crucial in many cancers. Studies have shown that pyrazole derivatives often inhibit these pathways effectively .
- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This suggests potential applications in treating inflammatory diseases .
- Antimicrobial Properties : Preliminary studies indicate that compound X may possess antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics .
Structure-Activity Relationships (SAR)
Research into the SAR of pyrazole derivatives indicates that modifications to the pyrazole and indole moieties significantly impact biological activity. For example:
- Dimethylamino Group : The presence of the dimethylamino group enhances solubility and bioavailability, crucial for effective drug action.
- Pyrrolidine Ring : Variations in the pyrrolidine structure can influence receptor binding affinity and selectivity towards specific biological targets.
Case Studies
Several studies have evaluated the biological efficacy of compounds similar to compound X:
- Antitumor Studies : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit cell proliferation in various cancer cell lines. Results indicated that modifications similar to those found in compound X enhanced antitumor activity significantly .
- Inflammatory Response Evaluation : In vitro assays demonstrated that compounds with similar structures effectively reduced LPS-induced inflammation in macrophage cell lines, suggesting a promising avenue for anti-inflammatory drug development .
- Antimicrobial Testing : A study evaluating various pyrazole derivatives indicated that certain structural features correlated with increased antimicrobial potency against Gram-positive and Gram-negative bacteria .
Chemical Reactions Analysis
Structural Analysis
The compound contains:
-
Methanone group (C=O) at the pyrrolidine-indole junction.
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Dimethylamino-substituted pyrazine (N,N-dimethylamino group).
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Ether linkage (O) connecting pyrrolidine and pyrazine.
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Indole ring with substitution at position 5 (likely aromatic reactivity).
These features suggest susceptibility to nucleophilic/electrophilic reactions, hydrolysis, and aromatic substitution.
Nucleophilic Substitution at the Methanone Group
The ketone group (C=O) may undergo nucleophilic attack, potentially leading to:
-
Formation of secondary alcohols via hydride reduction (e.g., NaBH₄).
-
Enolate formation under basic conditions, enabling conjugate additions.
-
Hydrolysis to form carboxylic acids or amides under acidic/basic conditions.
Example Conditions:
| Reaction Type | Reagents | Products |
|---|---|---|
| Reduction | NaBH₄, THF | Secondary alcohol |
| Hydrolysis | HCl/H₂O | Carboxylic acid derivative |
Electrophilic Aromatic Substitution on the Indole Ring
The indole’s aromatic system (particularly at position 5) may undergo:
-
Nitration (HNO₃, H₂SO₄).
-
Sulfonation (SO₃, H₂SO₄).
-
Friedel-Crafts alkylation (AlCl₃, alkyl halides).
Example Conditions:
| Reaction Type | Reagents | Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-indole derivative |
| Alkylation | R-X, AlCl₃, CH₂Cl₂ | Alkylated indole |
Ether Cleavage
The ether linkage (O) between pyrrolidine and pyrazine may hydrolyze under:
-
Acidic conditions (HCl/H₂O, reflux).
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Basic conditions (NaOH, H₂O).
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Oxidative cleavage (HIO₄, THF).
Example Conditions:
| Reaction Type | Reagents | Products |
|---|---|---|
| Acidic Hydrolysis | HCl, H₂O, heat | Pyrrolidine + pyrazine fragments |
Dimethylamino Group Reactions
The N,N-dimethylamino group may act as a leaving group or participate in:
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Alkylation (e.g., methyl iodide).
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Quaternization (e.g., alkyl halides, HCl).
Example Conditions:
| Reaction Type | Reagents | Products |
|---|---|---|
| Quaternization | CH₃I, acetone | Quaternary ammonium salt |
Analytical Methods for Reaction Monitoring
Key techniques from related compounds ( ):
-
High-Performance Liquid Chromatography (HPLC) : Tracks reaction progress and purity.
-
Mass Spectrometry (MS) : Confirms product identity (e.g., molecular weight matches).
-
Nuclear Magnetic Resonance (NMR) : Validates structural changes (¹H and ¹³C).
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone, and what intermediates are critical for its assembly?
- Methodology : The compound’s synthesis typically involves coupling a substituted pyrazine derivative (e.g., 6-(dimethylamino)pyrazin-2-ol) with a pyrrolidine-indole scaffold. Key steps include:
- Nucleophilic substitution : Reacting the pyrazine hydroxyl group with a pyrrolidine derivative under Mitsunobu conditions or using activating agents like chloranil .
- Amide bond formation : Linking the pyrrolidine moiety to the indole carbonyl group via coupling reagents such as EDCI/HOBt .
- Critical Intermediates :
- 6-(Dimethylamino)pyrazin-2-ol (pyrazine precursor).
- 1H-Indole-5-carboxylic acid (indole scaffold precursor).
- 3-Hydroxypyrrolidine (pyrrolidine intermediate) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized for confirming purity?
- Structural Confirmation :
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., dimethylamino group on pyrazine, indole-pyrrolidine linkage) .
- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- Purity Assessment :
- HPLC : Reverse-phase chromatography with UV detection at 254 nm for quantifying impurities (<0.5% threshold) .
- Elemental Analysis : Validating C, H, N composition within ±0.4% of theoretical values .
Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?
- In Vitro Assays :
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Target Engagement :
- Surface Plasmon Resonance (SPR) : Measure binding affinity to putative targets (e.g., enzymes with pyrazine/pyrrolidine recognition sites) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the pyrazine-pyrrolidine coupling step?
- Variables for Optimization :
- Solvent System : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to enhance nucleophilicity .
- Catalysts : Test palladium or copper catalysts for Ullmann-type couplings if steric hindrance limits substitution .
- Temperature : Reflux conditions (100–120°C) vs. microwave-assisted synthesis for accelerated kinetics .
- Monitoring : Use TLC or in situ IR to track reaction progression and minimize side products (e.g., over-oxidation of pyrazine) .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC values across studies)?
- Root Cause Analysis :
- Compound Stability : Assess degradation in DMSO stock solutions via LC-MS over 72 hours .
- Assay Variability : Standardize cell culture conditions (e.g., serum concentration, passage number) to reduce inter-lab discrepancies .
- Mechanistic Follow-Up :
- Proteomics : Identify off-target interactions using affinity pulldown coupled with mass spectrometry .
- Molecular Dynamics (MD) : Simulate binding mode variations due to protonation states of the dimethylamino group .
Q. How is the compound’s selectivity for specific biological targets validated against structurally similar off-targets?
- Selectivity Profiling :
- Panel Screening : Test against >50 related targets (e.g., GPCRs, ion channels) using radioligand displacement assays .
- Crystallography : Co-crystallize the compound with its primary target (e.g., kinase domain) to identify key interactions (e.g., hydrogen bonds with pyrrolidine oxygen) .
Q. What computational methods are employed to predict its ADMET properties, and how do they align with experimental data?
- In Silico Tools :
- SwissADME : Predict logP (2.8 ± 0.3), solubility (pH-dependent), and CYP450 inhibition .
- Molecular Docking : Prioritize targets using AutoDock Vina with PyRx for virtual screening .
- Experimental Validation :
- Caco-2 Permeability : Measure apparent permeability (P) to estimate oral bioavailability .
- Microsomal Stability : Incubate with liver microsomes to assess metabolic half-life (>60 mins desirable) .
Methodological Challenges
Q. How are solubility limitations addressed during in vitro assays, particularly for hydrophobic derivatives?
- Formulation Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
